Tinofedrine

Description

Historical Context of Tinofedrine Research and Discovery

The emergence of this compound in scientific literature dates back to 1978, when it was first described. wikipedia.org Its development occurred during a period of significant research into agents that could influence cerebral blood flow and metabolism. Synthesized in the research laboratories of its developers, this compound was part of a broader effort to create new cerebrally active substances. nih.gov It was investigated as a derivative of norephedrine (B3415761), placing it in a class with related analogues like oxyfedrine (B31961) and isoxsuprine (B1203651), which were also studied for their effects on blood circulation. wikipedia.org

Academic Significance and Research Rationale for this compound

The primary academic significance of this compound lies in its investigation as a potential therapeutic agent for disturbed cerebral metabolism. nih.gov The rationale for its study was to determine its efficacy in mitigating the effects of cerebral ischemia, hypotension, and hypoxemia. nih.gov Researchers induced varying degrees of cerebral disturbances in animal models to test the compound's action. nih.gov The central research question was whether this compound could normalize or partially normalize a disturbed cerebral state, using the brain's glucose concentration and energy state as key indicators of its effects. nih.gov The compound's function as a cerebral vasodilator was a key aspect of this research rationale. wikipedia.org

Chemical Nomenclature and Structural Class of this compound

This compound is classified as an amino alcohol and a derivative of norephedrine within the amphetamine chemical class. wikipedia.orgsigmaaldrich.com Its structure incorporates multiple functional groups, reflected in its formal chemical names.

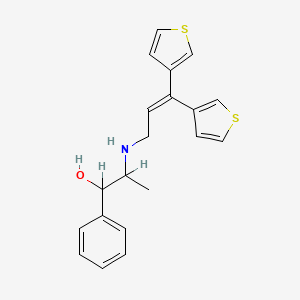

The formal chemical name, l-(+)-alpha-(1-[(3,3-di-3-thienylallyl)-amino]-ethyl)-3-benzyl alcohol hydrochloride, provides a detailed description of its molecular structure. nih.gov This nomenclature specifies the stereochemistry and the precise arrangement of its constituent parts: a benzyl (B1604629) alcohol core, an ethyl-amino linkage, and a distinctive di-3-thienylallyl group. The "hydrochloride" suffix indicates that it was prepared as a salt for research purposes. nih.gov

In scientific literature and developmental records, this compound is identified by several alternative names. These designations were used during its research and development phases.

| Designation Type | Name |

| Developmental Code | D 8955 |

| Proposed Brand Name | Novocebrin |

| Systematic Name | (1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

| Synonym | N-(3,3-di-3-thienyl)-2-propenyl)norephedrine |

This data is compiled from multiple sources. wikipedia.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

36702-83-7 |

|---|---|

Molecular Formula |

C20H21NOS2 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3 |

InChI Key |

JQSHEDRVRBSFCZ-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Related CAS |

36702-84-8 (hydrochloride) |

Synonyms |

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tinofedrine

Strategies for the Synthesis of Tinofedrine Analogues

While specific detailed synthetic strategies for a wide array of this compound analogues are not extensively documented in the provided search results, the structure of this compound itself offers several points for chemical modification to generate related compounds. This compound is structurally related to other sympathomimetic agents and cerebral vasodilators such as oxyfedrine (B31961), buphenine (nylidrin), and isoxsuprine (B1203651) wikipedia.org. Research has also explored other "cerebrally active basic dithienyl compounds" related to this compound nih.gov.

Potential strategies for analogue synthesis could involve:

Modification of the Thiophene (B33073) Rings: Altering the position or number of sulfur atoms, or substituting the thiophene rings with other aromatic or heteroaromatic systems.

Alteration of the Allyl Linker: Modifying the unsaturation or chain length of the propenyl (allyl) group connecting the dithienyl moiety to the amine.

Changes to the Phenylpropanolamine Backbone: Derivatizing the phenyl ring, altering the stereochemistry at the chiral centers, or modifying the amino alcohol functionality.

These modifications aim to explore structure-activity relationships and potentially identify compounds with improved or different pharmacological profiles.

Stereoselective Synthesis Approaches for this compound Isomers

This compound possesses defined stereochemistry, specifically the (1R,2S) configuration at its chiral centers medkoo.comwikipedia.org. The synthesis of enantiomerically pure or enriched compounds is crucial in pharmaceutical development, as different stereoisomers can exhibit distinct biological activities and safety profiles.

Approaches to achieve stereoselective synthesis of this compound or its isomers can include:

Chiral Resolution: Synthesizing this compound as a racemic mixture and then separating the desired enantiomer. This can be achieved through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). The resulting diastereomeric salts have different physical properties, allowing for their separation via crystallization, followed by liberation of the pure enantiomer googleapis.commsu.eduresearchgate.netlibretexts.org.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule, performing a reaction that creates the desired stereocenter, and then cleaving the auxiliary. This process can lead to diastereomeric products that are separable, yielding the enantiomerically enriched target molecule googleapis.comlibretexts.orguwindsor.cachemistrydocs.com.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes or organocatalysts) to direct the stereochemical outcome of a reaction, leading to a preferential formation of one enantiomer over the other libretexts.orguwindsor.cachemistrydocs.comrsc.org.

The synthesis of radioactively labeled this compound has confirmed the specific stereochemistry, indicating that methods for controlling or determining absolute configuration were employed nih.govresearchgate.net.

Optimization of Synthetic Routes for Research Scale Production

Optimizing synthetic routes is a critical step in chemical development, particularly for research-scale production, to ensure efficiency, yield, purity, and reproducibility. While specific optimization protocols for this compound are not detailed in the provided snippets, general principles of process optimization apply.

Key aspects of optimizing a synthesis for research scale include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent choice, reagent stoichiometry, and concentration to maximize yield and minimize by-product formation specificpolymers.commt.comresearchgate.net.

Reagent Selection: Choosing cost-effective, readily available, and safe reagents.

Purification Strategies: Developing efficient methods for isolating and purifying the target compound, such as crystallization, chromatography, or extraction, to achieve the desired purity levels wikipedia.org.

Process Safety: Ensuring that the scaled-up process is safe to operate, often involving calorimetric studies and hazard assessments mt.com.

The existence of established synthetic pathways and ongoing research into related compounds implies that such optimization efforts would have been undertaken to facilitate laboratory-scale investigations and potential further development.

Compound List

this compound

Oxyfedrine

Buphenine (Nylidrin)

Isoxsuprine

3-Thienyllithium

Thiophene

3-Bromothiophene

3,4-Dibromothiophene

3-Bromo-4-methylthiophene

3-Thienylallyl

Propiolic acid ester

Molecular and Cellular Mechanisms of Tinofedrine Action

Receptor Binding and Ligand-Target Interactions of Tinofedrine

Information regarding this compound's specific interactions with receptors is limited. While its effects are antagonized by beta-adrenergic blocking drugs, and it is mentioned in contexts involving alpha-adrenergic receptor blockers and coronary vasodilators, no specific binding affinities or selectivity profiles for this compound at any receptor subtype have been identified in the provided search results. Crucially, there is no mention of this compound interacting with dopamine (B1211576) receptors or any other specific targets relevant to the requested subsections.

No evidence was found in the search results to suggest that this compound acts as a dopamine receptor agonist. The extensive information on dopamine receptors and their agonists available in the search results does not include this compound among them.

Specific binding affinities (e.g., Ki or IC50 values) or selectivity profiles for this compound at any receptor subtype, including dopamine or adrenergic receptors, were not found in the provided search snippets.

No specific molecular targets, other than a potential interaction with adrenergic systems hinted at by its antagonism by beta-blockers, have been identified for this compound in the provided literature.

Intracellular Signaling Cascades Modulated by this compound

The search results provide general information on intracellular signaling cascades activated by various receptors, such as those involving G-proteins, cAMP, and calcium ions, particularly in relation to dopamine and adrenergic receptors. However, there is no specific data linking this compound to the modulation of any particular intracellular signaling cascades.

Effects of this compound on Cellular Physiology and Metabolism

This compound has demonstrated effects on cellular physiology, particularly in the cardiovascular and cerebral systems. Studies in anesthetized dogs showed that this compound causes a significant increase in cardiac output through positive inotropic and chronotropic stimulation of the heart, alongside a reduction in peripheral vascular resistance. It also induces vasodilation in the coronary circulation, ensuring sufficient myocardial supply. Furthermore, this compound has been shown to increase cerebral and femoral blood flow and enhance cerebral glucose extraction. These observed physiological changes indicate an impact on cellular function, but the precise molecular mechanisms at the cellular level remain unspecified.

Compound List

The following compounds were mentioned in the search results in contexts relevant to pharmacology or drug classification:

this compound

Vincamine

Vinpocetine

Viquidil

Amosulalol

Arotinolol

Dapiprazole

Doxazosin

Fenspiride

Idazoxan

Rauwolscine

Corynathine

Raubascine

Tetrahydroalstonine

Apoyohimbine

Akuammigine

β-yohimbine

Yohimbol

Yohimbine

Pseudoyohimbine

Epi-3α-yohimbine

10-hydroxy-yohimbine

11-hydroxy-yohimbine

Tamsulosin

Benoxathian

Atipamezole

BE 2254

WB 4101

HU-723

Tedisamil

Mirtazipine

Tinzaparin

Trifusal

Vintoperol

Xanthinal niacinate

Acebutolol

Alprenolol

Befunolol

Labetalol

Ifenprodil

Dopamine

Epinephrine

Norepinephrine

L-norephedrine

Ociprenaline

Digoxin

Diazepam

L-tyrosine

L-DOPA

Tyrosine hydroxylase

Apomorphine

Bromocriptine

Pramipexole

Ropinirole

Cabergoline

Lisuride

Pergolide

Trifluoperazine

Quetiapine

Pimozide

Rotigotine

SKF83566

SCH23390

Amantadine

Safinamide

MPEP

MSX-3

ANR 94

Caffeine

DHA

EPA

Curcumin

Butyrate

NCS-1

GPR143

Glibenclamide

Aspirin

Doxorubicin

Tinospora cordifolia

Preclinical Pharmacological and Mechanistic Investigations of Tinofedrine

In Vitro Pharmacological Characterization of Tinofedrine

In vitro studies are fundamental in elucidating the specific molecular and cellular mechanisms of a drug. While comprehensive in vitro pharmacological data for this compound is not extensively available in publicly accessible literature, its effects observed in in vivo studies suggest a mechanism of action that can be explored through various established in vitro assays. The primary evidence from animal studies indicates that this compound's cardiovascular effects are antagonized by beta-adrenergic blocking drugs, strongly suggesting that it functions as a beta-adrenergic agonist. nih.gov

Cell-based assays are crucial for dissecting the molecular interactions of a compound with its cellular targets in a controlled environment. For a compound like this compound, which appears to act on beta-adrenergic receptors, several cell-based assays would be instrumental in characterizing its activity.

Receptor Binding Assays: To determine this compound's affinity for beta-adrenergic receptor subtypes (β1, β2, etc.), competitive radioligand binding assays would be employed. nih.govnih.gov These assays measure the ability of this compound to displace a known radioactive ligand from the receptors, allowing for the calculation of its binding affinity (Ki).

Second Messenger Assays: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.gov A cell-based cAMP assay would be used to quantify the functional consequence of this compound binding to its receptor and to determine its efficacy as an agonist.

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element. An increase in cAMP levels following treatment with this compound would lead to the expression of the reporter gene, providing a measurable output of receptor activation.

While the antagonism of this compound's effects by beta-blockers in vivo points towards a beta-agonist mechanism, specific data from such cell-based assays on this compound are not available in the reviewed literature.

Isolated tissue and organ bath preparations are classic pharmacological tools used to study the physiological response of a tissue to a drug substance in an ex vivo setting. reprocell.com This methodology allows for the characterization of a compound's effects on contractility, relaxation, and other physiological parameters in tissues such as the heart, blood vessels, and airways.

For this compound, isolated tissue studies would be critical to:

Characterize its cardiovascular effects: Using isolated heart preparations (e.g., Langendorff heart), the direct effects of this compound on heart rate (chronotropy), force of contraction (inotropy), and coronary blood flow could be precisely measured without the influence of systemic physiological factors. nih.govreprocell.com

Determine its vascular effects: Mounting isolated arterial rings in an organ bath would allow for the investigation of this compound's direct vasodilatory or vasoconstrictive properties on vascular smooth muscle.

Assess its selectivity: By using tissues with different predominant beta-adrenergic receptor subtypes (e.g., heart for β1, trachea for β2), the selectivity of this compound for these receptor subtypes could be determined.

Although in vivo studies show that this compound causes positive inotropic and chronotropic stimulation of the heart and vasodilation, specific dose-response curves and potency (EC50) values from isolated tissue bath studies are not detailed in the available research. nih.gov

Biochemical assays are essential for determining if a compound directly interacts with and modulates the activity of specific enzymes or other proteins. This can reveal potential off-target effects or alternative mechanisms of action.

For this compound, a biochemical profiling screen could investigate its potential to:

Inhibit or activate key enzymes: A broad panel of enzymes, such as kinases, phosphatases, and phosphodiesterases, could be screened to identify any direct interactions.

Interact with adenylyl cyclase: An in vitro adenylyl cyclase activation assay using purified enzymes and membranes could confirm the direct stimulatory effect of this compound on this enzyme, subsequent to receptor binding. nih.govnih.gov

No specific data from biochemical profiling or enzyme inhibition/activation assays for this compound are present in the reviewed scientific literature.

In Vivo Preclinical Models for Mechanistic Research on this compound

In vivo studies in animal models are indispensable for understanding the integrated physiological and pharmacological effects of a compound in a whole organism.

Rodent models are frequently used to study the effects of compounds on the central nervous system and metabolism due to their well-characterized physiology and the availability of transgenic models.

Studies in anesthetized rats have been conducted to investigate the effects of this compound. One key finding is that this compound leads to a homogenous increase in blood perfusion in all parts of the brain. nih.gov This suggests a significant cerebrovascular effect.

Table 1: Effects of this compound on Regional Blood Flow in Anesthetized Rats

| Organ | Effect on Blood Flow |

|---|---|

| Brain | Homogeneous increased perfusion |

| Myocardium | Increased perfusion |

| Kidneys | Increased perfusion |

While these findings are significant, more detailed mechanistic studies in specific rodent models of cerebrovascular disease or metabolic dysfunction have not been reported. For instance, studies investigating the effect of this compound on cerebral glucose metabolism or its neurochemical effects using techniques like in vivo microdialysis in rats have not been found in the literature. nih.govnih.gov

Pharmacokinetic studies, including the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME), are critical in preclinical development. The distribution and disposition of this compound have been investigated in both rats and dogs using a radiolabeled form of the compound.

Following intravenous administration, a quantitative analysis of organ distribution in the rat revealed a notable affinity of ³H-Tinofedrine for the lungs. However, all tissue bindings were found to be reversible. The primary route of excretion for this compound and its metabolites in both rats and dogs is fecal, which is attributed to significant biliary excretion of its metabolites.

Table 2: Pharmacokinetic and Distribution Parameters of this compound in Rats

| Parameter | Finding |

|---|---|

| Organ with Highest Affinity | Lung |

| Tissue Binding | Reversible |

| Primary Route of Excretion | Fecal |

| Metabolism | Completely metabolized into three different conjugates |

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies in Preclinical Species

The relationship between the pharmacokinetic (PK) profile of this compound and its pharmacodynamic (PD) effects has been investigated in preclinical studies involving rats and dogs. These studies aimed to correlate the concentration of this compound in the body over time with its pharmacological actions, primarily focusing on its cardiovascular effects.

Investigations in anesthetized dogs have demonstrated that this compound induces a significant increase in cardiac output. nih.gov This is achieved through a combination of positive inotropic (increased contractility) and chronotropic (increased heart rate) stimulation of the heart, alongside a reduction in peripheral vascular resistance. nih.gov The observed pharmacodynamic effects are consistent with beta-adrenergic stimulation, as they are antagonized by beta-adrenergic blocking drugs. nih.gov

When comparing this compound to typical beta-agonists like orciprenaline, at inotropically equieffective doses, this compound exhibits a notably weaker effect on heart rate. nih.gov This suggests a degree of specificity in its mechanism of action. Furthermore, studies using radioactive tracer microspheres in dogs revealed that this compound promotes a relatively uniform increase in blood perfusion to the brain, myocardium, kidneys, and liver. nih.gov In the coronary circulation, this compound induces vasodilation, ensuring that the increased workload on the heart is matched by an adequate myocardial supply. nih.gov

The pharmacokinetic profile of this compound provides context for the duration and intensity of these effects. Following intravenous administration, this compound exhibits a biphasic time course in plasma levels in both rats and dogs, with a linear elimination process. nih.gov The elimination half-life has been determined to be 3.0 hours in rats and 3.8 hours in dogs. nih.gov

After oral administration, this compound is absorbed more rapidly in dogs than in rats. nih.gov However, the subsequent elimination from plasma occurs at a nearly identical rate in both species, which mirrors the elimination speed following intravenous administration. nih.gov The bioavailability of orally administered this compound is approximately 50-63% in rats and is nearly quantitative in dogs. nih.gov A distinct affinity for lung tissue has been noted following intravenous administration in rats, although all tissue binding is reversible. nih.gov It is important to note that this compound is completely metabolized, and experiments have shown that a potential metabolite, l-norephedrine, is not involved in its pharmacological action. nih.govnih.gov

The correlation of these pharmacokinetic parameters with the observed cardiovascular effects indicates that the therapeutic window of this compound is linked to its plasma concentration and elimination half-life. The onset and duration of increased cardiac output and vasodilation are dependent on achieving and maintaining adequate plasma levels of the parent compound.

Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Administration Route | Elimination Half-life (hours) | Absorption |

|---|---|---|---|

| Rat | Intravenous | 3.0 | N/A |

| Dog | Intravenous | 3.8 | N/A |

| Rat | Peroral | - | 50-63% |

Pharmacodynamic Effects of this compound in Anesthetized Dogs

| Pharmacodynamic Effect | Observation |

|---|---|

| Cardiac Output | Remarkable increase |

| Inotropic Effect | Positive stimulation |

| Chronotropic Effect | Positive stimulation |

| Peripheral Vascular Resistance | Reduction |

| Tissue Blood Flow (Brain, Myocardium, Kidneys, Liver) | Homogeneous increased perfusion |

Structure Activity Relationship Sar Studies of Tinofedrine and Analogues

Design Principles for Systematic Structural Modification of Tinofedrine

The systematic structural modification of this compound would be guided by the foundational principles of phenylethylamine SAR. The core structure of this compound contains a phenylethylamine backbone, which is the key pharmacophore for interaction with adrenergic receptors. Design principles for creating analogues would focus on modifications at several key positions to explore and optimize potency, selectivity (α- vs. β-adrenergic receptors, and subtypes like β1 vs. β2), and pharmacokinetic properties.

Key areas for modification would include:

The Phenyl Ring: Introduction of hydroxyl groups at the meta (3') and para (4') positions of the benzyl (B1604629) alcohol moiety would be a primary focus. Catecholamines (compounds with hydroxyl groups at both the 3' and 4' positions) generally exhibit the highest potency at adrenergic receptors. The absence of these groups in this compound suggests it is a non-catecholamine, which can influence its oral bioavailability and duration of action due to reduced susceptibility to metabolism by catechol-O-methyltransferase (COMT).

The β-Hydroxyl Group: The stereochemistry of the hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain is crucial for activity. For direct-acting sympathomimetics, the (R)-configuration, as is present in this compound, is generally associated with higher potency. Modifications could involve inverting this stereocenter or removing the hydroxyl group to assess its contribution to receptor binding and intrinsic activity.

The α-Carbon: The ethyl group at the α-carbon in this compound is a key structural feature. Alkyl substitution at this position is known to increase resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's action. Varying the size of this alkyl group (e.g., replacing the ethyl with a methyl or propyl group) would be a strategy to modulate metabolic stability and receptor interaction.

The Amino Group: The nature of the substituent on the amino nitrogen plays a critical role in determining receptor selectivity. The large N-substituent in this compound, the 3,3-di-3-thienylallyl group, is a significant deviation from simple alkyl groups found in many common sympathomimetics. This bulky, lipophilic group is likely a major determinant of this compound's specific pharmacological profile. Systematic modifications would involve altering the size, lipophilicity, and electronic properties of this group. For instance, replacing the thienyl rings with phenyl rings or other heterocyclic systems, or modifying the allyl linker, would provide insights into the steric and electronic requirements of the receptor's N-binding pocket.

A hypothetical series of analogues designed to probe these principles is presented in the table below.

| Analogue | Modification from this compound | Expected Impact on Activity |

| Analogue 1 | Addition of 3',4'-dihydroxy groups on the phenyl ring | Increased potency at adrenergic receptors, potential for β-selectivity, decreased oral bioavailability. |

| Analogue 2 | Inversion of stereochemistry at the β-hydroxyl group (S-configuration) | Significant decrease in adrenergic agonist activity. |

| Analogue 3 | Replacement of the α-ethyl group with a methyl group | Potential alteration in metabolic stability (MAO resistance) and potency. |

| Analogue 4 | Replacement of the 3,3-di-3-thienylallyl group with an isopropyl group | Shift in receptor selectivity, likely towards increased β-adrenergic activity. |

| Analogue 5 | Replacement of the thienyl rings with phenyl rings | Modulation of lipophilicity and electronic properties, potentially altering receptor affinity and selectivity. |

Correlation of this compound Structural Features with Molecular Target Engagement

The engagement of this compound with its molecular targets, primarily β-adrenergic receptors, is dictated by the specific interactions of its structural features with the receptor's binding pocket.

Phenylethylamine Backbone: This core structure positions the key interacting groups in the correct orientation for binding. The distance between the phenyl ring and the amino group is critical for proper receptor engagement.

β-Hydroxyl Group: The (R)-configured hydroxyl group is expected to form a crucial hydrogen bond with a specific amino acid residue (e.g., an aspartate in transmembrane helix 3) within the β-adrenergic receptor binding site. This interaction is a hallmark of high-affinity binding for many direct-acting agonists.

Phenyl Ring: While lacking the catechol hydroxyls, the phenyl ring itself engages in hydrophobic and van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine) in the receptor pocket.

N-Substituent (3,3-di-3-thienylallyl group): This large, lipophilic group is likely to interact with a hydrophobic pocket in the receptor, potentially extending into the extracellular loop region. The size and nature of this group are primary determinants of receptor subtype selectivity. Generally, larger N-substituents favor β-receptor activity over α-receptor activity. The specific di-thienylallyl moiety in this compound may confer a unique binding mode or selectivity profile compared to more common N-alkyl or N-aralkyl substituted phenylethylamines. The thienyl rings, with their sulfur atoms, may also introduce specific electronic or polar interactions.

The table below summarizes the likely interactions between this compound's structural features and adrenergic receptors.

| Structural Feature | Type of Interaction | Likely Receptor Residue(s) |

| Protonated Amino Group | Ionic Bond, Hydrogen Bonds | Aspartate (in TM3) |

| β-Hydroxyl Group | Hydrogen Bond | Aspartate, Serine (in TM5) |

| Phenyl Ring | Hydrophobic, van der Waals | Phenylalanine, Tryptophan (in TM6) |

| N-(3,3-di-3-thienylallyl) Group | Hydrophobic, Steric | Hydrophobic pocket near extracellular loops |

Impact of Chemical Modifications on Mechanistic Activity Profiles

Chemical modifications to the this compound structure would be expected to alter its mechanistic activity profile, including its potency, efficacy, and receptor subtype selectivity.

Potency and Efficacy: The introduction of catechol-like hydroxyl groups on the phenyl ring would likely increase both potency and efficacy, resulting in a more powerful agonist. Conversely, removal or inversion of the β-hydroxyl group would drastically reduce potency and likely efficacy, potentially leading to partial agonism or even antagonism.

Receptor Selectivity (α vs. β): The large N-substituent of this compound strongly suggests a preference for β-adrenergic receptors. Reducing the size of this substituent might introduce or increase α-adrenergic activity. For instance, replacing the di-thienylallyl group with a small methyl group would likely shift the activity profile towards that of an α-agonist.

Receptor Subtype Selectivity (β1 vs. β2): The specific structure of the N-substituent is also a key determinant of β1 versus β2 selectivity. Bulky substituents often favor β2-receptor interaction. The unique shape and electronic properties of the 3,3-di-3-thienylallyl group in this compound would be a primary target for modification to tune this selectivity. For example, altering the linker between the nitrogen and the heterocyclic rings could change the conformational flexibility and optimize interactions with subtype-specific residues.

Duration of Action: The α-ethyl group and the lack of a catechol moiety in this compound suggest a degree of resistance to metabolism by MAO and COMT, respectively. Modifications that alter these features, such as removing the α-ethyl group or adding catechol hydroxyls, would be expected to shorten the duration of action.

The following table outlines the predicted effects of specific modifications on the mechanistic profile of this compound.

| Modification | Expected Change in Potency | Expected Shift in Selectivity | Expected Change in Duration of Action |

| Add 3',4'-OH groups | Increase | Potentially more β-selective | Decrease (COMT metabolism) |

| Remove β-OH group | Decrease | May introduce antagonist properties | Unchanged |

| Remove α-ethyl group | Decrease | May increase α-activity | Decrease (MAO metabolism) |

| Replace N-substituent with smaller alkyl | Decrease at β-receptors | Increase in α-activity | Unchanged |

Computational Chemistry and Molecular Modeling Approaches in this compound SAR Analysis

In the absence of extensive empirical data, computational chemistry and molecular modeling would be invaluable tools for elucidating the SAR of this compound and guiding the design of new analogues.

Homology Modeling: As the crystal structures of many adrenergic receptor subtypes are available, high-quality homology models could be built for any subtypes without an experimentally determined structure. These models would serve as the basis for docking and simulation studies.

Molecular Docking: Docking studies would be employed to predict the binding pose of this compound and its virtual analogues within the binding sites of different adrenergic receptor subtypes. These studies would help to visualize the key interactions, such as the hydrogen bond of the β-hydroxyl group and the ionic bond of the protonated amine. By comparing the docking scores and predicted binding modes of a series of analogues, researchers could prioritize the synthesis of compounds with the most promising predicted affinities.

Quantitative Structure-Activity Relationship (QSAR): Once a set of this compound analogues with corresponding biological activity data is available, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps would provide a detailed, quantitative understanding of the SAR and would be highly predictive for designing new, more potent, and selective analogues.

Molecular Dynamics (MD) Simulations: MD simulations of this compound and its analogues bound to adrenergic receptors would provide insights into the dynamic nature of the drug-receptor interactions. These simulations can reveal the stability of the binding pose over time, the role of water molecules in the binding site, and the conformational changes induced in the receptor upon ligand binding. This information is crucial for understanding the mechanism of receptor activation and for refining the design of new compounds with desired agonist or antagonist profiles.

By integrating these computational approaches, a comprehensive SAR model for this compound could be developed, enabling the rational design of novel analogues with tailored pharmacological properties.

Metabolic Pathways and Biotransformation Studies of Tinofedrine

Identification and Characterization of Tinofedrine Metabolites in Preclinical Species

No publicly available data details the identification and structural characterization of this compound metabolites in preclinical models such as rats, dogs, or monkeys.

Elucidation of Enzyme Systems Involved in this compound Biotransformation

Information regarding the specific enzyme systems, such as cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound is not available in the reviewed literature.

Excretion Routes of this compound and its Metabolites in Preclinical Models

Specific data on the primary routes of excretion (e.g., renal, fecal) for this compound and its metabolites in preclinical animal models could not be found in the available literature.

Analytical Methodologies for Tinofedrine Research

Chromatographic Techniques for Quantitative Analysis of Tinofedrine in Research Samples

Chromatographic techniques are fundamental for separating, identifying, and quantifying this compound in complex research samples, such as biological fluids or formulations. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for such analyses due to its sensitivity, selectivity, and quantitative capabilities shimadzu.nlsigmaaldrich.com. While specific HPLC methods for this compound are not detailed in the provided literature, the general principles involve separating the compound based on its interaction with a stationary phase within a column, using a mobile phase to elute the components shimadzu.nlsigmaaldrich.com. Detection is typically achieved using UV-Vis detectors, which are sensitive to compounds with chromophores, or more advanced detectors like mass spectrometers (LC-MS) for enhanced specificity and sensitivity currenta.dealmacgroup.com. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation and detection technique, although its application to this compound might necessitate derivatization to enhance volatility and thermal stability nih.gov.

Spectrometric Methods for Structural Elucidation of this compound and its Degradants

Spectrometric techniques are indispensable for determining the precise molecular structure of this compound and identifying any related compounds or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C jeolusa.com. Studies related to this compound's synthesis have involved NMR analysis, with specific ¹H NMR data reported for intermediates google.com. The technique is crucial for confirming the identity and purity of synthesized this compound and for elucidating the structures of potential degradation products or metabolites, offering insights into functional groups and spatial arrangements currenta.dejeolusa.com.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation patterns of molecules currenta.demdpi.com. It plays a vital role in identifying this compound and its related substances by providing accurate mass measurements, which can be used to deduce elemental compositions currenta.dealmacgroup.com. Tandem mass spectrometry (MS/MS) allows for further structural characterization by fragmenting selected ions, providing valuable data for elucidating the structures of this compound and its degradation products currenta.dealmacgroup.commdpi.com. High-resolution mass spectrometers, such as Time-of-Flight (Q-ToF) instruments, are particularly useful for obtaining precise mass data, aiding in the determination of molecular formulas currenta.de.

Radiotracer Techniques for Distribution and Metabolism Studies

To investigate the pharmacokinetic profile, distribution within biological systems, and metabolic pathways of this compound, radiotracer techniques are employed. This involves synthesizing this compound labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) drugfuture.comgoogle.comgoogleapis.com. The synthesis of radioactive this compound has been reported drugfuture.com, indicating its availability for such studies. By tracking the distribution and fate of these radiolabeled compounds in vivo, researchers can gain critical insights into how the body absorbs, distributes, metabolizes, and excretes this compound google.comgoogleapis.com. These studies are foundational for understanding the drug's systemic behavior and identifying potential metabolites.

Method Validation for Research-Grade Analytical Assays

Ensuring the reliability and accuracy of analytical methods used in this compound research is paramount, necessitating rigorous method validation. Validation demonstrates that a method is suitable for its intended purpose and consistently produces accurate results globalresearchonline.neteuropa.euelementlabsolutions.compharmaguideline.comwu.ac.th. Key validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability to unequivocally assess the analyte (this compound) in the presence of other components, such as impurities or matrix constituents europa.euelementlabsolutions.comwu.ac.th.

Accuracy: The closeness of agreement between the measured value and the true or accepted value europa.euelementlabsolutions.compharmaguideline.comwu.ac.th.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory variations) globalresearchonline.neteuropa.eupharmaguideline.comwu.ac.th.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.euelementlabsolutions.comwu.ac.th.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity europa.euelementlabsolutions.comwu.ac.th.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as suitable precision and accuracy europa.euwu.ac.th.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy europa.euwu.ac.th.

Robustness: The measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage globalresearchonline.neteuropa.euelementlabsolutions.comwu.ac.th.

System Suitability Tests (SST) are also an integral part of method validation, ensuring the analytical system's performance meets predefined criteria before sample analysis globalresearchonline.netwelch-us.comscribd.com.

Table 1: Key Parameters in Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (General Guidance) |

| Specificity | Ability to assess the analyte unequivocally in the presence of expected impurities, degradants, or matrix components. | No significant interference from other components. |

| Accuracy | Closeness of agreement between the measured value and the accepted true value. | Typically 95-105% recovery for assay. |

| Precision | Degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) < 2% for assay. |

| Linearity | Ability to obtain test results directly proportional to the analyte concentration within a defined range. | Correlation coefficient (r) > 0.999. |

| Range | The interval between the upper and lower analyte concentrations for which the method is validated. | Typically covers 80-120% of the target concentration. |

| Limit of Detection (LOD) | The lowest analyte concentration that can be detected. | Varies based on application; often signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Often signal-to-noise ratio of 10:1 or equivalent precision. |

| Robustness | Measure of the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | No significant impact on method performance. |

Compound List

this compound

this compound hydrochloride

N-(3,3-di-3-thienylallyl)norephedrine (Synonym)

Novocebrin (Proposed brand name/developmental code)

D-8955 (Manufacturer's code)

Thiophenes (Structural component)

Tinofedrine As a Chemical Biology Research Tool

Potential of Tinofedrine as a Pharmacological Probe for Specific Receptors or Pathways

Pharmacological probes are essential tools in chemical biology, enabling researchers to investigate the function of specific proteins, pathways, and cellular processes. These molecules are designed to interact with biological targets in a selective manner, allowing for the study of cause-and-effect relationships within biological systems ucsf.educhemicalprobes.orgleibniz-fmp.de. By binding to specific receptors or modulating particular pathways, chemical probes can reveal critical information about cellular mechanisms and disease states nih.govpt-openscreen.pt.

This compound has been mentioned in the context of "specific binding studies" alongside compounds like papaverine (B1678415) and pentifylline (B1679301) googleapis.com. Such studies are fundamental to characterizing a molecule's potential as a pharmacological probe, as they aim to determine its binding affinities and selectivity for various biological targets mdpi.comarxiv.orgtainstruments.com. Understanding these interactions is crucial for identifying which receptors or pathways a compound might influence. While the specific receptors or pathways that this compound interacts with are not detailed in the available search results, its association with binding studies suggests a potential role in probing biological systems. The development of selective chemical probes is a cornerstone of modern drug discovery and biological research, aiming to dissect complex biological networks leibniz-fmp.deembl.org.

Due to the lack of specific quantitative data or detailed research findings directly linking this compound to particular receptors or pathways in the provided search results, a data table detailing these interactions cannot be generated.

Future Research Directions for Tinofedrine

Exploration of Uncharacterized Molecular Targets and Signaling Pathways

The current understanding of tinofedrine's mechanism of action suggests an interaction with the beta-adrenergic system. nih.gov However, the specific receptor subtypes involved and the downstream signaling cascades have not been fully characterized. Future research should aim to move beyond this general understanding to identify novel and uncharacterized molecular targets and signaling pathways.

Key areas for investigation include:

Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted to determine the affinity of this compound for a wide range of receptors, including all subtypes of adrenergic receptors, as well as other G-protein coupled receptors (GPCRs) that may be involved in vascular tone and cardiac function.

Second Messenger Systems: Investigation into the downstream signaling pathways is crucial. Studies should focus on quantifying the effect of this compound on the production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3) in relevant cell types, such as primary endothelial cells, vascular smooth muscle cells, and cardiomyocytes.

Ion Channel Modulation: The effect of this compound on various ion channels, particularly calcium and potassium channels that play a critical role in regulating vascular tone and cardiac excitability, remains unknown. Patch-clamp electrophysiology studies could reveal potential direct or indirect modulatory effects on these channels.

Non-Adrenergic Mechanisms: Given that it is a derivative of l-norephedrine, it is plausible that this compound may have effects on neurotransmitter transporters or other central nervous system targets that have not yet been explored.

A summary of potential molecular targets for future investigation is presented in Table 1.

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Adrenergic Receptors | β1, β2, β3, α1, α2 subtypes | To refine the understanding of its sympathomimetic and vasodilatory effects. nih.gov |

| Other GPCRs | Angiotensin, Endothelin, Serotonin receptors | To explore alternative pathways for vasodilation. |

| Ion Channels | Voltage-gated Ca2+, K+ channels | To investigate direct effects on vascular and cardiac electrophysiology. |

| Neurotransmitter Transporters | Norepinephrine Transporter (NET), Dopamine (B1211576) Transporter (DAT) | To assess potential central nervous system effects beyond vasodilation. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights

Past research on this compound has utilized human studies in patients with cerebrovascular conditions and traditional animal models, such as anesthetized dogs, to assess its impact on cerebral and peripheral hemodynamics. nih.govnih.govnih.govnih.gov While valuable, these models have limitations in providing deep mechanistic insights at the cellular and molecular levels. The development of more advanced and targeted models is a critical next step.

Future directions for model development should include:

Advanced In Vitro Models:

Co-culture Systems: Developing co-culture models of endothelial cells and vascular smooth muscle cells to study the intercellular signaling involved in this compound-induced vasodilation.

Organ-on-a-Chip Technology: Utilizing microfluidic "blood vessel-on-a-chip" models to study the hemodynamic and cellular responses to this compound under more physiologically relevant flow conditions.

Human Induced Pluripotent Stem Cell (hiPSC)-derived Models: Employing hiPSC-derived endothelial cells, cardiomyocytes, and neurons to create patient-specific models for studying the effects of this compound and for future personalized medicine applications.

Advanced In Vivo Models:

Genetically Modified Animal Models: Using knockout or transgenic animal models to investigate the role of specific receptors (e.g., beta-adrenergic receptor subtypes) in mediating the effects of this compound.

Sophisticated Imaging Techniques: Combining the administration of this compound in animal models with advanced imaging techniques like two-photon microscopy to visualize real-time changes in vascular diameter and cellular signaling in the brain.

A comparison of historical and proposed future research models is outlined in Table 2.

| Model Type | Historical Models | Proposed Future Advanced Models | Anticipated Mechanistic Insights |

| In Vivo | Human patients with cerebrovascular disease, anesthetized dogs. nih.govnih.gov | Genetically modified mouse models, advanced neuroimaging in live animals. | Identification of specific receptors and pathways responsible for the observed hemodynamic effects. |

| In Vitro | Not reported | Co-culture systems, organ-on-a-chip, hiPSC-derived cells. | Elucidation of cell-specific responses and intercellular signaling mechanisms. |

Integration of "Omics" Data (e.g., Proteomics, Metabolomics) for Comprehensive Understanding of this compound Action

To gain a holistic and unbiased understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies is essential. These approaches can reveal novel targets and pathways that would not be identified through traditional hypothesis-driven research.

Future research should incorporate:

Proteomics:

Phosphoproteomics: To identify proteins that are phosphorylated or dephosphorylated upon this compound treatment, providing a snapshot of the activated signaling pathways.

Expression Proteomics: To analyze changes in the global protein expression profile in target tissues (e.g., cerebral arteries, cardiac tissue) following chronic administration of this compound.

Metabolomics:

To profile the changes in endogenous metabolites in plasma and target tissues after this compound administration. This could provide insights into the metabolic pathways affected by the compound and identify potential biomarkers of its activity.

Transcriptomics:

To analyze changes in gene expression in response to this compound, which can help in identifying the upstream regulatory mechanisms and potential long-term effects of the drug.

The integration of these multi-omics datasets will be crucial for building a comprehensive network model of this compound's pharmacological action.

Theoretical and Computational Studies on this compound Pharmacology and Design

Currently, there is a lack of publicly available theoretical and computational research on this compound. Such studies are vital for understanding its structure-activity relationships (SAR) and for guiding the design of new analogs with improved pharmacological properties.

Future research in this area should focus on:

Molecular Modeling:

Docking Studies: Performing molecular docking simulations of this compound with the crystal structures of potential targets, such as beta-adrenergic receptors, to predict binding modes and affinities.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic interactions between this compound and its target receptors, providing insights into the stability of the drug-receptor complex and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies:

Synthesizing a series of this compound analogs with systematic structural modifications.

Testing these analogs in relevant biological assays to generate data for building QSAR models. These models will be invaluable for identifying the key structural features required for the desired activity and for predicting the potency of novel, unsynthesized compounds.

Pharmacophore Modeling:

Developing a pharmacophore model based on the known active compounds to define the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used for virtual screening of compound libraries to identify new potential leads.

By pursuing these future research directions, a more complete and scientifically robust understanding of the pharmacology of this compound can be achieved, potentially paving the way for its optimized therapeutic use or the development of novel, related compounds.

Q & A

Basic Research Questions

Q. How can researchers conduct a comprehensive literature review to identify gaps in Tinofedrine’s pharmacological mechanisms?

- Methodological Answer : Begin by querying multidisciplinary databases (e.g., PubMed, SciFinder, Web of Science) using Boolean operators to combine terms like This compound, structure-activity relationships, and in vivo efficacy. Prioritize primary sources and recent reviews (post-2020) to avoid outdated data. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions . Critically evaluate studies for methodological rigor, such as sample size, control groups, and reproducibility metrics. Synthesize findings into a matrix comparing experimental models (e.g., cell lines vs. animal studies) and highlight discrepancies in reported efficacy or toxicity .

Q. What strategies are effective for formulating hypotheses about this compound’s metabolic pathways?

- Methodological Answer : Derive hypotheses from observed contradictions in existing data (e.g., conflicting reports on hepatic clearance rates). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the hypothesis addresses underexplored areas, such as cytochrome P450 interactions. Use cheminformatics tools (e.g., molecular docking simulations) to predict metabolite structures, then validate via in vitro microsomal assays . Document assumptions explicitly, such as species-specific enzyme activity differences .

Q. How should researchers design initial experiments to assess this compound’s binding affinity?

- Methodological Answer : Use a tiered approach:

In silico screening : Perform molecular dynamics simulations to identify potential binding sites .

In vitro validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd). Include positive controls (e.g., known ligands) and replicate experiments across multiple batches to assess variability .

Dose-response analysis : Test concentrations spanning three orders of magnitude to capture non-linear effects. Report confidence intervals for IC50 values .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s efficacy across different experimental models?

- Methodological Answer :

- Meta-analysis : Aggregate data from heterogeneous studies (e.g., varying dosages, administration routes) using random-effects models to quantify heterogeneity (I² statistic) .

- Mechanistic probing : Conduct knock-out/knock-in studies to isolate variables (e.g., receptor subtypes) contributing to discrepancies. For example, compare wild-type vs. β2-adrenoceptor-deficient models to clarify target specificity .

- Cross-validation : Replicate key experiments in orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm reproducibility .

Q. What methodologies optimize the detection of this compound’s off-target effects in high-throughput screens?

- Methodological Answer :

- Panel diversity : Screen against panels of >100 receptors/enzymes to capture polypharmacology. Prioritize panels with clinical relevance (e.g., hERG channel for cardiotoxicity) .

- Threshold calibration : Set activity thresholds at ≥50% inhibition/activation and Z-scores ≥3 to minimize false positives. Include secondary assays (e.g., patch-clamp electrophysiology) for hits .

- Data integration : Use cheminformatics pipelines (e.g., SEA, SwissTargetPrediction) to link off-target hits to structural motifs .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

- Methodological Answer :

- Transcriptomics + proteomics : Correlate RNA-seq data (differential gene expression) with LC-MS/MS proteomic profiles to identify post-transcriptional regulatory nodes affected by this compound .

- Pathway enrichment : Use tools like DAVID or Metascape to map omics data to KEGG pathways. Highlight pathways with FDR-adjusted p-values <0.05 .

- Network pharmacology : Construct interaction networks (e.g., Cytoscape) to visualize this compound’s targets within disease-associated pathways .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report R² values and residuals to assess goodness-of-fit .

- Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%) to identify and exclude outliers. Justify exclusions in supplementary materials .

- Multiplicity correction : Use Benjamini-Hochberg correction for pairwise comparisons in multi-dose experiments .

Q. How should researchers document contradictory results in publications?

- Methodological Answer :

- Structured reporting : Use tables to juxtapose conflicting findings, noting variables like assay conditions, species, and batch effects .

- Hypothesis-driven discussion : Propose mechanistic explanations (e.g., allosteric modulation, batch variability) and outline follow-up experiments (e.g., cryo-EM for structural insights) .

- Transparency : Share raw datasets and analysis scripts in repositories like Zenodo to enable independent verification .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in preclinical this compound studies?

- Methodological Answer :

- IACUC approval : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size justification .

- Data integrity : Implement electronic lab notebooks (ELNs) with audit trails to prevent data manipulation .

- Conflict disclosure : Declare funding sources and potential biases (e.g., industry partnerships) in the manuscript’s ethics statement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.